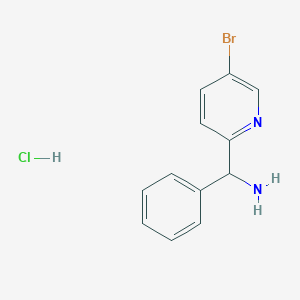
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride is a chemical compound that combines a brominated pyridine ring with a phenylmethanamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride typically involves the bromination of pyridine followed by the introduction of the phenylmethanamine group. One common method involves the following steps:
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Phenylmethanamine: The brominated pyridine is then reacted with benzylamine under conditions that facilitate the formation of the phenylmethanamine group. This step often requires a base such as sodium hydroxide or potassium carbonate to neutralize the reaction mixture.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: N-oxides of the original compound.
Reduction: De-brominated pyridine derivatives.
Scientific Research Applications
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the phenylmethanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler brominated pyridine used in similar applications.
Phenylmethanamine: The parent amine without the brominated pyridine ring.
2-Amino-5-bromopyridine: Another brominated pyridine with an amino group at a different position.
Uniqueness
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride is unique due to the combination of the brominated pyridine ring and the phenylmethanamine group, which provides distinct reactivity and binding properties compared to its simpler analogs.
Properties
Molecular Formula |
C12H12BrClN2 |
|---|---|
Molecular Weight |
299.59 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11BrN2.ClH/c13-10-6-7-11(15-8-10)12(14)9-4-2-1-3-5-9;/h1-8,12H,14H2;1H |
InChI Key |
ZDNNKDNCXMJCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















